Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate typically involves the trifluoromethylation of benzoate derivatives. One common method includes the reaction of methyl 4-aminobenzoate with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylamino)benzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 4-(trifluoromethyl)benzoate: Does not contain the methylamino group, which affects its reactivity and applications.
Uniqueness
Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and methylamino groups.
Properties
Molecular Formula |
C10H10F3NO2 |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 4-(methylamino)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-14-8-4-3-6(9(15)16-2)5-7(8)10(11,12)13/h3-5,14H,1-2H3 |
InChI Key |
MLFGEFYDJYTXPI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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